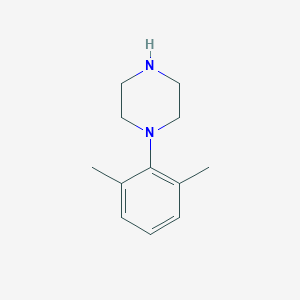

1-(2,6-Dimethylphenyl)piperazin

Übersicht

Beschreibung

1-(2,6-Dimethylphenyl)piperazine is a chemical compound that is part of the piperazine class, which is known for its diverse range of applications in pharmaceuticals and materials science. The compound features a piperazine ring, a common structural motif in many drugs, substituted with a 2,6-dimethylphenyl group. This structural feature is significant as it can influence the compound's biological activity and interaction with various biological targets.

Synthesis Analysis

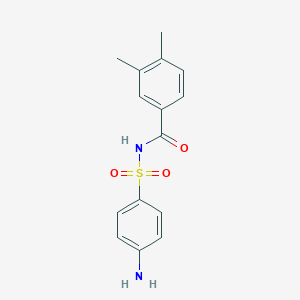

The synthesis of derivatives of 1-(2,6-dimethylphenyl)piperazine and related compounds has been explored in several studies. For instance, a novel synthesis of piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been reported, which could potentially be adapted for the synthesis of 1-(2,6-dimethylphenyl)piperazine derivatives . Another study describes the synthesis of a related compound through a series of reactions starting from 2,6-dichloro-nitrobenzene and piperazine, which includes steps such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These methods provide insights into the possible synthetic routes that could be employed for the synthesis of 1-(2,6-dimethylphenyl)piperazine.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2,6-dimethylphenyl)piperazine has been characterized using various spectroscopic techniques. NMR spectroscopy, including DEPT, H-H COSY, HMQC, and HMBC, has been utilized to study the structure of a dihydrochloride salt derivative . Single-crystal X-ray analysis has been used to determine the polymorphic crystalline forms of a piperazine-2,5-dione derivative, revealing different hydrogen-bonding networks . These techniques are crucial for understanding the molecular structure and conformation of 1-(2,6-dimethylphenyl)piperazine and its derivatives.

Chemical Reactions Analysis

The reactivity of 1-(2,6-dimethylphenyl)piperazine derivatives has been explored in the context of forming new compounds. For example, the reaction of a piperazine derivative with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has been described, leading to the formation of a new compound with a weak intramolecular C-H⋯N interaction and intermolecular hydrogen bonds . These studies provide a foundation for understanding the chemical reactivity of 1-(2,6-dimethylphenyl)piperazine in various contexts.

Physical and Chemical Properties Analysis

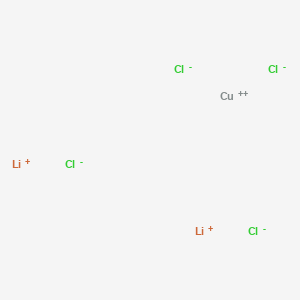

The physical and chemical properties of 1-(2,6-dimethylphenyl)piperazine derivatives have been investigated through the synthesis and characterization of various compounds. For instance, the crystal structure and hydrogen bonding of a 2,6-dimethyl piperazine-1,4-diium perchlorate monohydrate have been studied, revealing a three-dimensional supramolecular network . The magnetic properties of a tetrachloridocuprate(II) salt of a related piperazine derivative have also been examined, showing moderate antiferromagnetic interactions . These studies contribute to our understanding of the physical and chemical properties that could be expected for 1-(2,6-dimethylphenyl)piperazine.

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Verbindungen

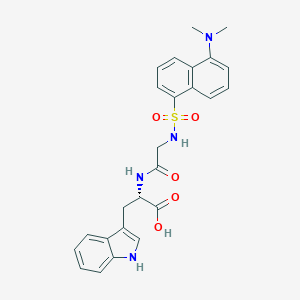

1-(2,6-Dimethylphenyl)piperazin: ist ein Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperazinring ist ein häufiges Strukturelement in Medikamenten, da er vielseitig in chemischen Reaktionen einsetzbar ist und die pharmakokinetischen Eigenschaften verbessern kann . Es wird bei der Synthese von Medikamenten wie Trimetazidin und Ranolazin verwendet, die zur Behandlung von Angina pectoris eingesetzt werden .

Entwicklung von Kinase-Inhibitoren

Die Verbindung spielt eine entscheidende Rolle bei der Entwicklung von Kinase-Inhibitoren. Piperazinderivate werden oft als Gerüste verwendet, um pharmakophore Gruppen anzuordnen, die für die Wechselwirkung mit Ziel-Makromolekülen in Kinase-Inhibitoren unerlässlich sind .

Antifungal Anwendungen

Derivate von This compound wurden auf ihre antifungalen Eigenschaften untersucht. Sie zeigen Aktivität gegen Pilze wie Candida albicans und Aspergillus flavus, die bedeutende menschliche und pflanzliche Krankheitserreger sind .

Landwirtschaftliche Chemieforschung

In der Landwirtschaft werden Piperazinverbindungen auf ihre potenzielle Verwendung als Wachstumsförderer und als Schutzmittel gegen verschiedene Pflanzenpathogene untersucht. Die Forschung befindet sich noch in einem frühen Stadium, und die spezifischen Anwendungen von This compound in diesem Bereich werden untersucht .

Materialwissenschaften

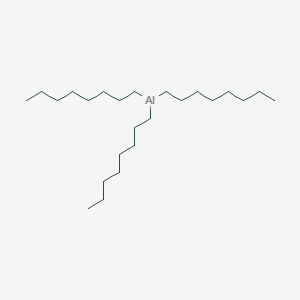

This compound: wird in den Materialwissenschaften eingesetzt, insbesondere bei der Synthese von organisch-anorganischen Hybridmaterialien. Diese Materialien können einzigartige magnetische Eigenschaften aufweisen, die in verschiedenen technologischen Anwendungen nützlich sind .

Analytische Chemie

In der analytischen Chemie können This compound und seine Derivate als Standards oder Reagenzien bei der qualitativen und quantitativen Analyse von Substanzen dienen. Sie werden zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden verwendet .

Wirkmechanismus

Target of Action

It is known that the piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Mode of Action

The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, which could influence its interaction with its targets .

Biochemical Pathways

The presence of the piperazine moiety in a molecule can impact its physicochemical properties, structural and conformational characteristics, and its reactivity in synthetic chemistry .

Pharmacokinetics

The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Some piperazine derivatives have shown significant biological activities, including antifungal activities towards mold fungi such as candida albicans and aspergillus flavus .

Action Environment

The chemical structure of the compound, including the presence of the piperazine moiety, could potentially influence its stability and efficacy in different environments .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 1-(2,6-Dimethylphenyl)piperazine were not found in the search results, piperazine derivatives are a topic of ongoing research due to their wide range of biological and pharmaceutical activity . This suggests that there may be potential for future developments in the synthesis and application of these compounds.

Eigenschaften

IUPAC Name |

1-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUSTNITSGJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143776 | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012-91-5 | |

| Record name | 1-(2,6-Dimethylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Xylyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FD6M9XAW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)

pyrimidin-2-one](/img/structure/B93888.png)